Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(18)20-2/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSXJKIBCGUXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065812 | |
| Record name | Benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-63-2, 14735-72-9 | |
| Record name | Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93983-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14735-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014735729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(((4-methoxyphenyl)methylene)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(p-methoxybenzylidene)anthranilate | |
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| Record name | Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate typically involves the condensation reaction between 4-methoxybenzaldehyde and methyl 2-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate serves primarily as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Condensation Reactions : It can act as a building block for more complex molecules, facilitating the synthesis of diverse organic compounds.
- Oxidation and Reduction Reactions : The compound can yield quinone derivatives upon oxidation and amine derivatives upon reduction, making it valuable for synthesizing functionalized aromatic compounds.
Table 1: Synthetic Applications
| Reaction Type | Product Type | Description |
|---|---|---|
| Condensation | Schiff Bases | Used to form more complex organic structures |
| Oxidation | Quinone Derivatives | Involves the transformation of the compound |
| Reduction | Amine Derivatives | Produces amines that can be further modified |
Biological and Medicinal Applications
In the realm of medicinal chemistry, this compound is being investigated for its potential pharmacological properties. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest it could be effective against various microbial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, presenting opportunities for therapeutic development.
- Anticancer Properties : Some studies have indicated that it may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cells. The results demonstrated significant inhibition of cell growth with IC50 values indicating promising anticancer activity compared to standard treatments .
Industrial Applications
The unique structural features of this compound make it suitable for various industrial applications, including:
- Dyes and Pigments Production : Its ability to form stable complexes contributes to its use in colorants.
- Material Science : The compound is explored for developing polymers and coatings due to its chemical stability and reactivity .
Table 2: Industrial Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Dyes and Pigments | Colorants | Utilized for producing vibrant dyes |
| Material Science | Polymers | Investigated for enhancing material properties |
Mechanism of Action
The mechanism of action of Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the benzoate moiety may contribute to binding affinity with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate with structurally related compounds, focusing on molecular properties, substituent effects, and safety profiles derived from available evidence:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Substituent Effects on Physicochemical Properties: The methoxy group in the target compound enhances electron density, improving solubility in polar solvents compared to halogenated analogs like Methyl 2-amino-3,5-dibromobenzoate, which has higher molecular weight (307.96 g/mol) due to bromine atoms . The cyclohexenyl-hydroxy-methylpentyl substituent in the compound from increases lipophilicity (LogP 3.4) and molecular weight (343.50 g/mol), likely reducing aqueous solubility but enhancing membrane permeability .
Safety Profiles :
- The target compound lacks reported hazards in regulatory classifications , whereas the cyclohexenyl derivative carries a H317 warning for skin sensitization, possibly due to its reactive unsaturated bonds or bulky substituents .
Structural Flexibility and Applications: The Schiff base in the target compound allows for reversible imine formation, useful in coordination chemistry or as a sensor ligand. In contrast, the acetamide group in Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate offers hydrogen-bonding capabilities but lacks the dynamic covalent chemistry of Schiff bases.
Research Findings:
- This suggests similar protocols (condensation + crystallization) apply to the target.
- Biological Relevance: Schiff bases are known for antimicrobial and anticancer activities. Though direct data for the target compound is absent, its methoxy group may enhance bioavailability compared to halogenated analogs, as seen in related quinoline derivatives .
Biological Activity
Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate, an organic compound belonging to the class of benzoates, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound is synthesized through the condensation of 4-methoxybenzaldehyde and methyl 2-aminobenzoate, typically in the presence of acetic acid as a catalyst. This reaction leads to the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The structural formula can be represented as follows:
1. Antimicrobial Activity
Numerous studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results.
- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it showed notable Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound was also evaluated for antifungal properties, exhibiting activity against strains like Candida albicans. Results indicated MIC values ranging from 4.69 to 22.9 µM against various fungal species .
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
2. Anti-inflammatory Properties
Research has suggested that this compound may possess anti-inflammatory effects. A study indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases .
3. Anticancer Activity
The compound has been investigated for its anticancer potential, particularly through in vitro studies on various cancer cell lines.
- Cell Line Studies : In tests involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values ranging from 3.42 to 5.97 µM against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.12 |
| A549 | 5.97 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and certain kinases.
- Cell Membrane Penetration : The methoxyphenyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated strong inhibition against E. coli with an MIC of 0.0195 mg/mL .
- Cancer Cell Line Evaluation : Research involving multiple cancer cell lines demonstrated that this compound could significantly reduce cell viability, suggesting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate?
The compound is typically synthesized via Schiff base formation. A general procedure involves reacting 2-aminobenzoic acid derivatives with 4-methoxybenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or methanol). For example, analogous methods described for triazine derivatives involve stepwise coupling of amines and aldehydes under controlled temperatures (45–60°C) with catalytic acid . Characterization often includes H NMR and C NMR to confirm imine bond formation, though signal overlap in aromatic regions may require high-resolution techniques .
Q. What are the key physical and chemical properties relevant to laboratory handling?
Key properties include:
- Density : 1.129 g/cm
- Boiling point : ~405.3°C (extrapolated)
- Solubility : Likely soluble in chloroform, DMSO, or ethanol based on structural analogs .
- Stability : Schiff bases are prone to hydrolysis under acidic/alkaline conditions; storage in anhydrous environments is recommended.
These properties inform solvent selection for reactions and purification (e.g., column chromatography with ethyl acetate/hexane mixtures) .
Q. What safety considerations apply when handling this compound?
Current hazard assessments indicate no specific classification for acute toxicity, flammability, or environmental risks under standard laboratory conditions . However, general precautions for handling fine powders (e.g., respiratory protection) and avoiding prolonged skin contact should be followed. Waste disposal should adhere to institutional guidelines for non-halogenated organic compounds.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Yield optimization may involve:
- Solvent screening : Polar solvents like DMF or THF may enhance reactivity compared to methanol .
- Catalysis : Lewis acids (e.g., ZnCl) or molecular sieves can accelerate imine formation by removing water .
- Temperature control : Lower temperatures (e.g., 0–25°C) may reduce side reactions, as seen in analogous triazine syntheses .
Monitor reaction progress via TLC or in situ FTIR to track aldehyde consumption.
Q. How should unresolved NMR signals (e.g., overlapping aromatic protons) be addressed?
For ambiguous H NMR signals (e.g., δ 171.4–173.0 ppm in related compounds ):
- Use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign protons.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Employ deuterated solvents with varying polarities (e.g., DMSO-d vs. CDCl) to shift overlapping peaks .
Q. What mechanistic role does the methoxy substituent play in reactivity?
The 4-methoxy group on the benzaldehyde moiety enhances electrophilicity of the carbonyl carbon via electron-donating effects, facilitating nucleophilic attack by the amine. This substituent also stabilizes the resulting imine through resonance, as observed in related Schiff bases . Computational studies (e.g., NBO analysis) could quantify this effect.
Q. How is this compound applied in developing heterocyclic systems?
The compound serves as a precursor for synthesizing pharmacologically relevant heterocycles. For example:
- Triazine derivatives : React with trichlorotriazine to form triazinyl-amino intermediates, which are key in agrochemical and drug development .
- Indolizine systems : Participate in cyclization reactions to generate nitrogen-containing heterocycles with potential bioactivity .
These applications highlight its utility in modular synthesis for medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
